molecular formula C20H24N10O10P2S2 B12354035 (1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol

(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol

Cat. No.: B12354035
M. Wt: 690.5 g/mol
InChI Key: IZJJFUQKKZFVLH-LTKSHMRXSA-N
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Description

The compound (1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol is a complex organic molecule with a unique structure. It contains multiple functional groups, including amino, hydroxy, oxo, sulfanyl, and sulfanylidene groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically starts with the preparation of the core tricyclic structure, followed by the introduction of the functional groups. Common reagents used in the synthesis include purine derivatives, phosphorus oxychloride, and thiol compounds. The reaction conditions often involve controlled temperatures and pH levels to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy and sulfanyl groups can be oxidized to form oxo and sulfoxide derivatives.

    Reduction: The oxo groups can be reduced to hydroxy groups under specific conditions.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different properties and applications, making the compound highly versatile.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with nucleic acids and proteins makes it a valuable tool for studying cellular processes and molecular interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its interactions with biological targets suggest it may have applications in drug development, particularly in the treatment of diseases involving nucleic acid metabolism.

Industry

In industry, this compound is used in the development of advanced materials and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as nucleic acids and proteins. The amino and hydroxy groups allow it to form hydrogen bonds and other interactions with these targets, influencing their structure and function. The pathways involved in its action include modulation of enzymatic activity and alteration of nucleic acid structures.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives and tricyclic phosphorus compounds. Examples include:

  • 2-Amino-9-[(1R,6R,8R,9R,10S,15R,17R,18R)-8-(6-amino-9H-purin-9-yl)-9,18-dihydroxy-3,12-dioxido-3,12-diphosphatricyclo[13.2.1.06,10]octadecane-3,12-diolate]
  • 2-Amino-9-[(1R,6R,8R,10S,15R,17R,18R)-18-hydroxy-3,12-dioxido-8-(4-pyrimidinyloxy)-3,12-disulfanyl-2,4,11,13,16-pentaoxa-3,12-diphosphatricyclo[13.2.1.06,10]octadec-17-yl]-1,9-dihydro-6H-purin-6-one

Uniqueness

The uniqueness of the compound lies in its combination of functional groups and tricyclic structure. This combination provides a versatile platform for chemical modifications and applications, distinguishing it from other similar compounds.

(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol and its various aspects, including preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.

Properties

Molecular Formula

C20H24N10O10P2S2

Molecular Weight

690.5 g/mol

IUPAC Name

(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol

InChI

InChI=1S/C20H24N10O10P2S2/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11?,12-,13-,14-,19-,20-,41?,42?/m1/s1

InChI Key

IZJJFUQKKZFVLH-LTKSHMRXSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)OP(=O)(O1)S)O)O

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)O)S)O

Origin of Product

United States

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